molecular formula C6H5ClN2 B3117462 3-Chloro-6-vinylpyridazine CAS No. 223445-04-3

3-Chloro-6-vinylpyridazine

Cat. No.: B3117462
CAS No.: 223445-04-3
M. Wt: 140.57 g/mol
InChI Key: MMRLHGYANPBISD-UHFFFAOYSA-N
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Description

3-Chloro-6-vinylpyridazine (CAS: Not explicitly provided; synonyms: 6-Chloro-3-vinylpyridazine, AGN-PC-03O88G) is a pyridazine derivative featuring a chlorine atom at position 3 and a vinyl group at position 4. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, widely used in medicinal chemistry and materials science due to their electronic properties and reactivity.

Properties

IUPAC Name

3-chloro-6-ethenylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2/c1-2-5-3-4-6(7)9-8-5/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRLHGYANPBISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of pyridazine derivatives are heavily influenced by substituents. Below is a comparison of key analogs:

Compound Substituents Molecular Formula CAS Number Key Features
3-Chloro-6-vinylpyridazine Cl (C3), vinyl (C6) C₆H₄ClN₂ Not explicitly listed Vinyl group enables π-conjugation and polymerization; potential for Heck coupling .
3-Chloro-6-methylpyridazine Cl (C3), methyl (C6) C₅H₅ClN₂ 1121-79-5 Methyl group enhances hydrophobicity; used in agrochemical intermediates .
3-Chloro-6-hydrazinopyridazine Cl (C3), hydrazinyl (C6) C₄H₅ClN₄ 17284-97-8 Hydrazinyl group facilitates synthesis of triazolo[4,3-b]pyridazines for biological screening .
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine Cl (C3), pyrazolyl (C6) C₇H₅ClN₄ Not provided Pyrazolyl substitution enhances hydrogen-bonding capacity; used in crystal engineering .
3-Chloro-6-(piperidine-1-carbonyl)pyridazine Cl (C3), piperidine-carbonyl (C6) C₁₀H₁₂ClN₃O 1228880-37-2 Piperidine-carbonyl group improves solubility; explored for CNS drug candidates .

Key Research Findings and Data Gaps

Physicochemical Properties

  • 3-Chloro-6-hydrazinopyridazine: Log S = -1.5 (moderate solubility), TPSA = 64.8 Ų (high polarity) .
  • This compound : Experimental data on solubility, Log P, or stability is lacking, highlighting a research gap.

Biological Activity

3-Chloro-6-vinylpyridazine is a compound of significant interest due to its potential biological activities and applications in various fields, including agriculture and medicine. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

This compound is characterized by a pyridazine ring with a vinyl group and a chlorine substituent. Its unique structure influences its reactivity and biological properties. The compound can participate in various chemical reactions, making it a valuable building block in organic synthesis.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of drugs and endogenous compounds. This interaction can lead to either inhibition or modulation of enzyme activity, affecting metabolic pathways.

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling : It modulates the activity of kinases and phosphatases, key regulators in cell signaling pathways. This modulation can alter protein phosphorylation states, impacting gene expression and cellular responses.
  • Metabolic Changes : The compound interacts with metabolic enzymes, resulting in changes in metabolite levels and overall metabolic flux within cells.

Biochemical Studies

Research has shown that this compound exhibits properties similar to synthetic auxin herbicides, potentially leading to uncontrolled growth in plants. This suggests its utility in agricultural applications as a herbicide.

In laboratory settings, the compound's stability was assessed under various conditions. It was found to be relatively stable but could degrade when exposed to light and heat over time. Long-term exposure may lead to cumulative effects on cellular functions such as gene expression alterations.

Case Studies

  • Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial properties in various studies, indicating potential applications in developing new antibiotics.
  • Anticancer Potential : Some studies have explored the anticancer activities of pyridazine derivatives, suggesting that this compound may have similar effects due to its structural characteristics .

Comparative Analysis

A comparison with related compounds highlights the unique aspects of this compound:

CompoundBiological ActivityUnique Features
Pyridazine Basic parent compoundLacks specific substituents
Pyridazinone Broad spectrum biological activitiesContains keto functionality
This compound Potential herbicidal, antimicrobial, anticancerSpecific substitution pattern enhances reactivity

Applications in Scientific Research

This compound has several applications:

  • Chemistry : It serves as a precursor for synthesizing more complex heterocyclic compounds.
  • Biology : Its derivatives are being investigated for various biological activities, including antimicrobial and anticancer properties.
  • Medicine : The compound shows promise for developing new pharmaceuticals targeting specific diseases.
  • Industry : Utilized in synthesizing agrochemicals with targeted properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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